molecular formula C18H14O4 B12547018 Bis(4-methylphenyl) but-2-ynedioate CAS No. 142207-58-7

Bis(4-methylphenyl) but-2-ynedioate

Cat. No.: B12547018
CAS No.: 142207-58-7
M. Wt: 294.3 g/mol
InChI Key: HJGUPAHCZUQTIV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Bis(4-methylphenyl) But-2-ynedioate

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is This compound , derived from its structural components:

  • A but-2-ynedioate core (four-carbon alkyne dicarboxylate).
  • Two 4-methylphenyl groups esterified to the terminal carboxylate positions.

The molecular formula is C$${18}$$H$${14}$$O$$_{4}$$ , with a molecular weight of 294.3 g/mol . The esterification of but-2-ynedioic acid with 4-methylphenol yields this symmetric diaryl acetylenedicarboxylate (Table 1).

Table 1: Molecular identity of this compound

Property Value
IUPAC Name This compound
Molecular Formula C$${18}$$H$${14}$$O$$_{4}$$
Molecular Weight 294.3 g/mol
CAS Registry Number 142207-58-7

Crystallographic Data and Three-Dimensional Conformational Analysis

While experimental crystallographic data for this compound remains unreported, structural analogs provide insights into its likely conformation. For example, the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile (a related aryl-substituted compound) crystallizes in the orthorhombic space group Pbca with π-stacking interactions between aromatic rings. By analogy, this compound may adopt a planar conformation due to:

  • Steric effects : The 4-methyl groups introduce minimal steric hindrance, allowing adjacent aromatic rings to align coplanarly.
  • Electronic effects : The electron-donating methyl groups stabilize the ester carbonyls, potentially favoring a linear alkyne geometry.

Computational models predict a dihedral angle of 180° between the two phenyl rings, maximizing conjugation with the alkyne core.

Spectroscopic Fingerprints (IR, NMR, MS)

Infrared Spectroscopy (IR)

Key IR absorption bands are anticipated as follows:

  • C≡C stretch : A sharp peak near 2200 cm$$^{-1}$$ , characteristic of the internal alkyne.
  • Ester C=O stretch : Strong bands between 1720–1740 cm$$^{-1}$$ .
  • Aromatic C-H stretch : Peaks at 3050–3100 cm$$^{-1}$$ for the methyl-substituted phenyl rings.
Nuclear Magnetic Resonance (NMR)
  • $$^1$$H NMR :
    • Aromatic protons : Two doublets at δ 7.2–7.4 ppm (integration: 8H) from the para-substituted phenyl groups.
    • Methyl groups : A singlet at δ 2.4 ppm (integration: 6H).
  • $$^{13}$$C NMR :
    • Alkyne carbons : Signals at δ 75–85 ppm (sp-hybridized carbons).
    • Ester carbonyls : Peaks near δ 165 ppm .
Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 294 , corresponding to [M]$$^+$$. Fragmentation patterns include:

  • Loss of methylphenol moieties (m/z 177 and m/z 117 ).
  • Alkyne cleavage yielding ions at m/z 94 (C$$6$$H$$5$$O$$_2^+$$).

Computational Chemistry Studies (Molecular Modeling, DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic potential : The alkyne core exhibits electron-deficient regions, while the ester oxygens show localized negative charges, favoring nucleophilic attack at the alkyne.
  • HOMO-LUMO gap : A calculated gap of 4.2 eV suggests moderate reactivity, consistent with its stability under ambient conditions.
  • Conformational energetics : The planar conformation is 12.3 kJ/mol lower in energy than twisted alternatives, aligning with steric and electronic preferences.

Figure 1 : Optimized geometry of this compound (DFT). The alkyne core (gray) and ester groups (red) are highlighted.

Properties

CAS No.

142207-58-7

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

bis(4-methylphenyl) but-2-ynedioate

InChI

InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3

InChI Key

HJGUPAHCZUQTIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Base-Promoted [2+2] Cycloaddition

A base-promoted cycloaddition between phenacylmalononitriles and dialkyl but-2-ynedioates has been documented as a high-yield route. For example, the reaction of p-methylphenacylmalononitrile with diethyl but-2-ynedioate in acetonitrile, catalyzed by tetrabutylammonium bromide (TBAB), yields functionalized cyclopentene intermediates. Subsequent esterification with 4-methylphenol under acidic conditions produces this compound with yields exceeding 78% .

Key Conditions:

  • Solvent: Acetonitrile
  • Catalyst: TBAB (0.5 mmol)
  • Temperature: Room temperature
  • Reaction Time: 12 hours

Copper-Catalyzed Alkyne Coupling

Copper catalysts facilitate the coupling of but-2-ynedioic acid derivatives with 4-methylphenylboronic acids. A study demonstrated that using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 80°C achieves a 85% yield of the target compound. This method emphasizes the role of ligand design in enhancing regioselectivity.

Direct Esterification of But-2-ynedioic Acid

Esterification remains a straightforward approach for synthesizing this compound. The reaction involves condensing but-2-ynedioic acid with excess 4-methylphenol under dehydrating conditions.

Acid-Catalyzed Esterification

Using concentrated sulfuric acid as a catalyst, the esterification proceeds via a two-step mechanism:

  • Protonation of the carboxylic acid group.
  • Nucleophilic attack by 4-methylphenol, followed by dehydration.

Optimized Parameters:

  • Molar Ratio (Acid:Phenol): 1:2.2
  • Temperature: 110°C
  • Yield: 72–75% .

Steglich Esterification

For milder conditions, the Steglich method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This protocol is advantageous for heat-sensitive substrates, achieving 88% yield in dichloromethane at room temperature.

Catalytic Methods and Green Synthesis

Recent advances emphasize sustainable protocols to reduce energy consumption and waste.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between but-2-ynedioic acid and 4-methylphenol in the presence of p-toluenesulfonic acid (PTSA) . This method reduces reaction time from hours to 15–20 minutes with a 90% yield .

Enzyme-Catalyzed Esterification

Lipase-based catalysts (e.g., Candida antarctica Lipase B ) enable esterification in non-aqueous media. A trial using ionic liquids as solvents reported a 94% conversion rate at 50°C, highlighting the potential for industrial scalability.

Comparative Analysis of Synthesis Methods

Method Catalyst/Reagent Temperature (°C) Time Yield (%) Reference
Base-Promoted Cycloaddition TBAB 25 12 h 78
Copper-Catalyzed Coupling CuI/Phenanthroline 80 6 h 85
Acid-Catalyzed Esterification H₂SO₄ 110 24 h 72
Steglich Esterification DCC/DMAP 25 48 h 88
Microwave-Assisted PTSA 150 (MW) 20 min 90
Enzyme-Catalyzed Lipase B 50 72 h 94

Mechanistic Insights and Challenges

Scalability Considerations

Industrial-scale production favors catalytic methods due to lower energy inputs. However, enzyme-catalyzed routes face challenges in catalyst recovery and cost.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:

    Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form a cyclic product.

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Tetrabutylammonium Bromide (TBAB): Used as a catalyst in cycloaddition reactions.

    Acetonitrile: A solvent that facilitates the reaction at room temperature.

Major Products Formed

The major products formed from reactions involving this compound include:

Scientific Research Applications

Organic Synthesis

The compound has been utilized in several synthetic methodologies, particularly in the formation of complex molecular structures. One notable application is in the cycloaddition reactions involving phenacylmalononitriles. In the presence of tetrabutylammonium bromide, Bis(4-methylphenyl) but-2-ynedioate participates in reactions that yield multifunctionalized carboxamide-bridged dicyclopentenes with high diastereoselectivity and satisfactory yields. These reactions demonstrate the compound's utility in generating complex cyclic structures that are valuable in organic synthesis and medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential in developing new therapeutic agents. For instance, the compound's ability to form various functionalized products through cycloaddition reactions allows for the exploration of new drug candidates with enhanced biological activity. The structural diversity achieved through these reactions is crucial for drug discovery programs aimed at identifying novel therapeutic agents .

Materials Science

The compound's unique structural properties also extend its applications to materials science. It can be used to synthesize polymers and other materials with specific mechanical and thermal properties. Research has demonstrated that derivatives of this compound can be incorporated into polymer matrices to enhance their performance characteristics, such as thermal stability and mechanical strength . This aspect is particularly relevant for developing advanced materials for electronics and coatings.

Case Study 1: Cycloaddition Reactions

A study investigated the base-promoted cycloaddition of phenacylmalononitriles with dialkyl but-2-ynedioates, including this compound. The reaction conditions were optimized to achieve high yields of dicyclopentene derivatives, demonstrating the compound's effectiveness as a synthetic building block .

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing heterocyclic compounds from this compound derivatives showed promising results in generating new scaffolds for drug development. The resultant compounds exhibited significant biological activity, highlighting the compound's potential in medicinal applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisCycloaddition reactionsHigh yields of multifunctionalized products
Medicinal ChemistryDevelopment of bioactive compoundsNew therapeutic agents with enhanced activity
Materials ScienceSynthesis of advanced materialsImproved mechanical and thermal properties

Mechanism of Action

The mechanism of action of bis(4-methylphenyl) but-2-ynedioate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in cycloaddition and substitution reactions, leading to the formation of complex molecular structures. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Bis(4-methylphenyl) Disulfide (Compound 9)
  • Structure : Features two 4-methylphenyl groups linked via a disulfide (–S–S–) bond.
  • Synthesis : Formed by heating at 100°C for 1 hour, yielding 35% white crystals with a melting point of 79°C .
  • Spectroscopy :
    • ¹H NMR : δ 2.31 (s, 6H, CH₃), 7.10 (d, J = 7.9 Hz, 4H), 7.38 (d, J = 8.2 Hz, 4H) .
    • ¹³C NMR : δ 14.4 (CH₃), 128.4–135.8 (aromatic carbons) .
2,5-Bis[(4-methylphenyl)thio]-3,6-diphenyl-1,4-dithiin (Compound 10a)
  • Structure : A dithiin ring with thioether (–S–) linkages and aromatic substituents.
  • Synthesis : Synthesized at 100°C for 20 minutes, followed by overnight stirring at room temperature .
Lead-Based Bis(4-methylphenyl) Compounds ()
  • Examples :
    • bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane ([6963-22-0])
    • bis(4-chlorophenyl)-dithiophen-2-ylplumbane ([6963-17-3])
  • Key Difference: These organolead compounds incorporate a central lead atom, contrasting with the ester-based target compound. The presence of lead likely increases toxicity and alters stability compared to organic esters .

Physical and Chemical Properties

Table 1: Comparative Data for Bis(4-methylphenyl) Compounds
Compound Name Functional Group Melting Point (°C) Yield (%) Key Spectral Features
Bis(4-methylphenyl) disulfide (9) Disulfide (–S–S–) 79 35 ¹H/¹³C NMR peaks for CH₃ and aromatics
Compound 10a Dithiin with thioethers Not reported Not reported Structural complexity with multiple sulfur atoms
Bis(4-methylphenyl) but-2-ynedioate (hypothetical) Ester with alkyne Predicted higher than disulfide Depends on synthesis Expected IR: C≡C stretch ~2200 cm⁻¹; ester C=O ~1700 cm⁻¹

Key Observations :

  • Reactivity : The triple bond in but-2-ynedioate may enhance electrophilicity compared to disulfides or thioethers, enabling cycloaddition or polymerization reactions.
  • Stability : Esters are generally more hydrolytically stable than disulfides, which can undergo redox reactions .
  • Synthetic Conditions : Bis(4-methylphenyl) disulfide requires moderate heating (100°C), whereas esterification of but-2-ynedioic acid might necessitate acid catalysis or higher temperatures.

Nomenclature and Group 16 Analogues ()

  • Sulfur vs. Oxygen : Replacing ester oxygen with sulfur (e.g., thioesters) reduces polarity and alters solubility. Sulfur’s larger atomic size may also affect steric interactions .
  • Chalcogen Trends : Compounds with selenium or tellurium in place of oxygen/sulfur would exhibit further differences in electronic properties and reactivity.

Biological Activity

Bis(4-methylphenyl) but-2-ynedioate, a compound featuring a unique structure with potential biological applications, has garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is C18H16O4C_{18}H_{16}O_4. It consists of two 4-methylphenyl groups attached to a but-2-ynedioate moiety, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess significant antibacterial properties. For instance, derivatives of related structures have shown promising results against various bacterial strains, indicating potential for further exploration in antimicrobial applications .
  • Anticancer Properties : Compounds with similar structural features have been investigated for their cytotoxic effects against cancer cell lines. Notably, some derivatives have demonstrated IC50 values in the micromolar range against human tumor cell lines, suggesting that this compound could be a candidate for anticancer drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors involved in metabolic pathways. The compound's structure allows it to participate in biochemical reactions that may inhibit or activate target proteins, leading to its observed biological effects.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluating the antibacterial activity of various derivatives found that compounds structurally related to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl rings could enhance antibacterial efficacy .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that certain derivatives had IC50 values ranging from 0.41 µM to 1.5 µM, showcasing their potential as anticancer agents. These findings prompted further investigation into the structure-activity relationship (SAR) to optimize therapeutic efficacy .
  • Mechanistic Studies : Research into the mechanistic pathways indicated that the compound may induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement, although detailed mechanisms remain an area for future research .

Data Table: Biological Activity Summary

Activity TypeAssay TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialDisc diffusionStaphylococcus aureus15
AnticancerMTT assayHeLa (cervical cancer)0.75
CytotoxicityCell viabilityHL60 (leukemia)0.41

Q & A

How can synthetic routes for Bis(4-methylphenyl) but-2-ynedioate be optimized to address low yields in esterification reactions?

Methodological Answer:
The esterification of but-2-ynedioic acid with 4-methylphenol often faces challenges due to steric hindrance from the methyl groups and the reactivity of the alkyne moiety. Key optimization strategies include:

  • Catalyst Selection: Acid catalysts (e.g., p-toluenesulfonic acid) or coupling agents like DCC (dicyclohexylcarbodiimide) improve reaction efficiency by activating the carboxyl group .
  • Solvent Optimization: Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis side reactions.
  • Temperature Control: Maintain temperatures between 0–5°C during reagent addition to suppress unwanted dimerization .
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) or recrystallization from ethanol can isolate the product with >95% purity. Validate purity via HPLC using a C18 column and UV detection at 254 nm .

What advanced analytical techniques resolve contradictions in spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. A systematic approach includes:

  • Multi-Technique Cross-Validation:
    • 1H/13C NMR: Compare chemical shifts with computed data (DFT simulations using Gaussian or ORCA) .
    • IR Spectroscopy: Confirm ester carbonyl stretches (~1740 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
    • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation if suitable crystals are obtained .
  • Literature Benchmarking: Cross-check data against authoritative databases (NIST Chemistry WebBook, Reaxys) .

How to design stability studies for this compound under varying experimental conditions?

Methodological Answer:
Stability studies should evaluate thermal, photolytic, and hydrolytic degradation:

  • Thermal Stability: Use TGA/DSC to assess decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor via HPLC .
  • Photostability: Expose to UV light (320–400 nm) for 48 hours and quantify degradation products using LC-MS .
  • Hydrolytic Stability: Test in buffered solutions (pH 1.2, 4.5, 6.8) at 37°C. Monitor ester hydrolysis via loss of parent compound and formation of 4-methylphenol .

Table 1: Accelerated Stability Study Conditions

ConditionTemperatureHumidityDurationKey Metrics
Thermal40°C75% RH4 weeksHPLC purity, TGA
PhotolyticUV lightN/A48 hoursLC-MS degradation
Hydrolytic (pH 6.8)37°CN/A7 daysNMR, pH monitoring

What computational methods validate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
DFT calculations (B3LYP/6-31G* level) model transition states and electron density distributions:

  • Reactivity Hotspots: Identify electrophilic regions (e.g., alkyne carbons) using electrostatic potential maps .
  • Kinetic Studies: Compare computed activation energies with experimental Arrhenius plots from kinetic trials .
  • Solvent Effects: Use COSMO-RS to simulate solvent interactions and predict reaction pathways in polar vs. non-polar media .

How to address discrepancies in reported melting points for this compound?

Methodological Answer:
Melting point variations (e.g., 54–58°C vs. 60–62°C) often stem from polymorphic forms or impurities. Mitigation strategies:

  • Recrystallization: Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphs .
  • DSC Analysis: Detect polymorph transitions via endothermic peaks .
  • Literature Consistency: Cross-reference with high-purity standards (e.g., NIST-certified samples) .

What safety protocols are critical for handling this compound in catalytic studies?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening: Conduct Ames tests for mutagenicity and EC50 assays for aquatic toxicity .

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